LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor targeting low molecular weight protein tyrosine phosphatase, specifically LMPTP-A. It has demonstrated potent inhibitory activity, with an IC50 value of 0.8 μM, making it a valuable tool in biochemical research related to protein tyrosine phosphatases and their roles in various cellular signaling pathways, particularly those involved in insulin signaling and metabolic disorders such as type 2 diabetes .
The synthesis of LMPTP Inhibitor 1 dihydrochloride involves multiple steps that typically include:
These synthetic routes are proprietary, but they generally follow established organic chemistry techniques that ensure high yield and purity of the final product .
In industrial settings, the production of LMPTP Inhibitor 1 dihydrochloride mirrors laboratory synthesis but is optimized for larger scale operations. Techniques such as recrystallization and chromatography are employed for purification purposes .
The molecular structure of LMPTP Inhibitor 1 dihydrochloride consists of a complex arrangement that includes a naphthyridine core linked to various functional groups. The specific structural formula is not publicly disclosed but can be inferred from related chemical compounds targeting similar pathways .
LMPTP Inhibitor 1 dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary based on the desired product and can lead to various analogs used for further research into structure-activity relationships .
The major products formed from these reactions typically include analogs with modified functional groups that help optimize the compound's efficacy against low molecular weight protein tyrosine phosphatase .
LMPTP Inhibitor 1 dihydrochloride selectively inhibits the activity of low molecular weight protein tyrosine phosphatase-A, which plays a crucial role in cellular signaling pathways. By inhibiting this enzyme, the compound enhances insulin signaling pathways, which can have therapeutic implications for metabolic disorders like insulin resistance and type 2 diabetes .
Research indicates that this compound is orally bioavailable, which is significant for potential therapeutic applications. It has shown promise in reversing diabetes symptoms in obese mouse models .
Relevant data on these properties can be found in product specifications from suppliers like Sigma-Aldrich and MedchemExpress .
LMPTP Inhibitor 1 dihydrochloride has several scientific uses:
The development of LMPTP Inhibitor 1 dihydrochloride (CAS 2310135-46-5) originated from targeted strategies to overcome historical challenges in phosphatase inhibitor design. Traditional approaches targeting the highly conserved, charged active sites of protein tyrosine phosphatases (PTPs) suffered from poor selectivity and bioavailability. High-throughput screening (HTS) of the NIH Molecular Libraries repository identified two distinct scaffolds: a quinoline-based series (exemplified by probe ML400) and a novel purine-based scaffold (MLS-0045954) [4]. The purine scaffold was prioritized due to its unique uncompetitive inhibition mechanism – binding at the opening of LMPTP's active-site pocket rather than the catalytic center – which conferred exceptional selectivity. This mechanism was confirmed through enzymatic studies and co-crystallization experiments, revealing that the inhibitor stabilizes a substrate-enzyme complex, thereby avoiding the selectivity limitations of active-site-directed inhibitors [4] [8].
Table 1: Evolution of LMPTP Inhibitor Scaffolds
Scaffold Type | Representative Compound | LMPTP-A IC₅₀ | Selectivity vs. Class I PTPs |
---|---|---|---|
Quinoline-based | ML400 (NIH Probe) | ~1.5 μM | >100-fold |
Purine-based | MLS-0045954 (Initial hit) | ~2.5 μM | >500-fold |
Optimized Purine | LMPTP Inhibitor 1 (Compd 23) | 0.8 μM | >1000-fold |
Key design elements incorporated included:
The synthesis of LMPTP Inhibitor 1 dihydrochloride features a regioselective approach to overcome challenges in N-alkylation of purine systems. The optimized route proceeds through seven linear steps with two critical regiocontrol strategies:
Route A (Unprotected Purine Pathway):
Route B (Protected Purine Pathway - Preferred):
6-Aminopurine → PMB-protection → Regioselective N3-benzylation (85% yield) → Suzuki-Miyaura coupling → Boc deprotection → Salt formation
The para-methoxybenzyl (PMB) protection strategy was essential for achieving high regioselectivity (>95%) during N3-benzylation. Final dihydrochloride salt formation was accomplished by treating the free base with hydrogen chloride in anhydrous dioxane, yielding the crystalline dihydrochloride salt with >99.8% purity [1] [4]. Critical process parameters included:
LMPTP exists as two alternatively spliced isoforms (LMPTP-A and -B) differing by 44 residues near the active site. SAR studies revealed that subtle structural variations dramatically impact isoform selectivity:
Table 2: SAR of 8-Substituted Purines Impacting Isoform Selectivity
C8 Substituent | LMPTP-A IC₅₀ (μM) | LMPTP-B IC₅₀ (μM) | Selectivity Ratio (B/A) |
---|---|---|---|
H (Compound 3) | 0.239 ± 0.053 | >40 | >167-fold |
Phenyl (4b) | 0.104 ± 0.013 | 12.7 ± 2.1 | 122-fold |
2-Methylphenyl (5d) | 0.020 ± 0.005 | 8.9 ± 1.2 | 445-fold |
2-Cyanophenyl (5k) | 0.245 ± 0.050 | >40 | >163-fold |
Key structural determinants for LMPTP-A selectivity include:
Molecular modeling confirmed that bulkier C8 substituents induce a conformational shift in LMPTP-B's Asp111 residue, creating steric clashes not observed in LMPTP-A [8].
The conversion of LMPTP Inhibitor 1 free base to its dihydrochloride salt (molecular weight: 517.53 g/mol) addressed critical pharmaceutical limitations:
Solvation Properties:
Biological Impact:
Salt formation also enhanced solid-state stability (>24 months at 4°C under sealed, anhydrous conditions) by preventing cyclization side reactions observed in mesylate salts [1] [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: